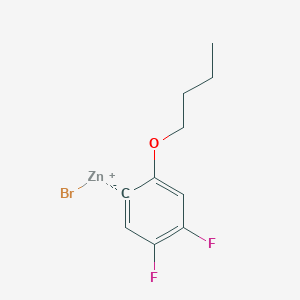
(2-n-Butyloxy-4,5-difluorophenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-n-butyloxy-4,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the butyloxy and difluoro groups enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-n-butyloxy-4,5-difluorophenyl)zinc bromide typically involves the reaction of the corresponding aryl bromide with zinc in the presence of a suitable solvent like THF. The reaction is often facilitated by the use of a catalyst such as palladium or nickel. The general reaction scheme can be represented as follows:
ArBr+Zn→ArZnBr
where Ar represents the (2-n-butyloxy-4,5-difluorophenyl) group.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to maintain a steady supply of the organozinc reagent, which is then stored in THF to prevent decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
(2-n-butyloxy-4,5-difluorophenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling processes such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and reductive elimination reactions, depending on the reaction conditions and the nature of the substrates involved.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester as the coupling partner. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon.
Negishi Coupling: This reaction uses a nickel or palladium catalyst and an alkyl or aryl halide as the coupling partner. The reaction is performed in the presence of a base and under an inert atmosphere.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-n-butyloxy-4,5-difluorophenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its high reactivity and selectivity make it a preferred choice for forming carbon-carbon bonds in various synthetic routes.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological activity. These compounds are often explored for their potential as drug candidates or as intermediates in the synthesis of biologically active molecules.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of biaryl compounds makes it valuable for manufacturing high-performance materials.
Mécanisme D'action
The mechanism by which (2-n-butyloxy-4,5-difluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium or nickel catalyst, followed by oxidative addition and reductive elimination to form the desired product. The molecular targets and pathways involved in these reactions are primarily the catalytic sites of the transition metal catalysts.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Difluorophenylzinc bromide, 0.50 M in THF
- (2,4-diiso-butyloxyphenyl)zinc bromide, 0.50 M in THF
- (Diethoxyphosphoryl)difluoromethylzinc bromide, 0.50 M in THF
Uniqueness
(2-n-butyloxy-4,5-difluorophenyl)zinc bromide is unique due to the presence of both butyloxy and difluoro substituents. These groups enhance its reactivity and selectivity in cross-coupling reactions compared to other organozinc compounds. The butyloxy group provides steric hindrance, which can improve the selectivity of the reaction, while the difluoro groups increase the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions.
Propriétés
Formule moléculaire |
C10H11BrF2OZn |
|---|---|
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
bromozinc(1+);4-butoxy-1,2-difluorobenzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-2-3-6-13-8-4-5-9(11)10(12)7-8;;/h5,7H,2-3,6H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UGNLDVOIUOAQBX-UHFFFAOYSA-M |
SMILES canonique |
CCCCOC1=CC(=C(C=[C-]1)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


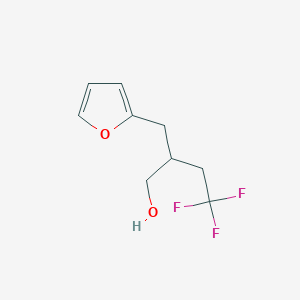

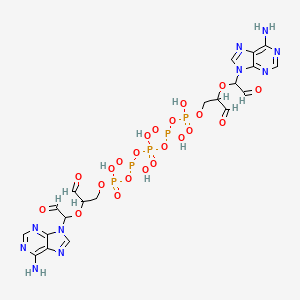
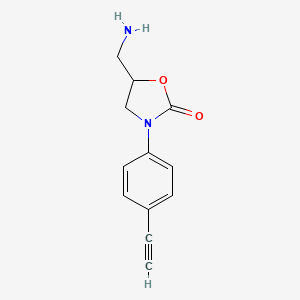
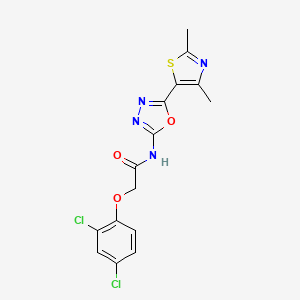
![pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me](/img/structure/B14883001.png)
![2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14883005.png)

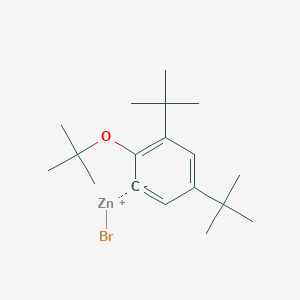
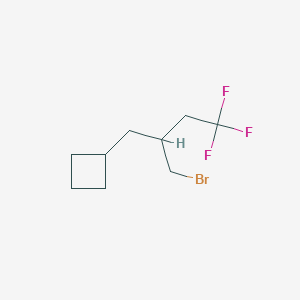
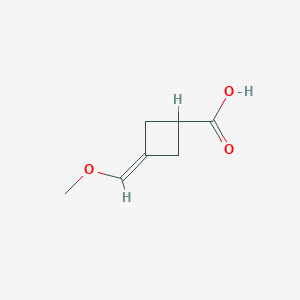
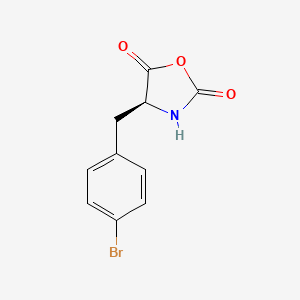

![Ethyl 2-(6-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14883055.png)
